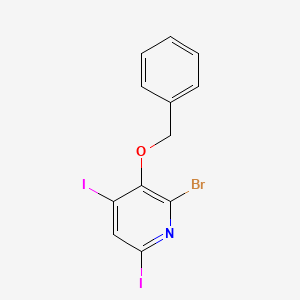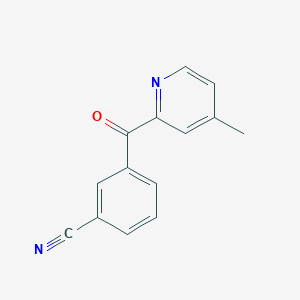![molecular formula C9H7ClN2O2 B1463278 2-(4-クロロ-1H-ピロロ[2,3-b]ピリジン-3-イル)酢酸 CAS No. 1060794-98-0](/img/structure/B1463278.png)
2-(4-クロロ-1H-ピロロ[2,3-b]ピリジン-3-イル)酢酸
概要
説明
“2-(4-Chloro-1H-pyrrolo[2,3-B]pyridin-3-YL)acetic acid” is a chemical compound with the empirical formula C7H5ClN2 . It is a halogenated heterocycle . The compound is related to a series of 1H-pyrrolo[2,3-b]pyridine derivatives that have been studied for their potential as immunomodulators targeting Janus Kinase 3 (JAK3) .
Synthesis Analysis
The synthesis of related 1H-pyrrolo[2,3-b]pyridine derivatives involved the introduction of a carbamoyl group to the C5-position and substitution of a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring . This led to a significant increase in JAK3 inhibitory activity .Molecular Structure Analysis
The molecular weight of the compound is 152.58 . The electronic structure of a similar compound, 4-chloro-1H-pyrrolo[2,3-b]pyridine, has been calculated using density functional theory (DFT) at the BLYP level . A large HOMO–LUMO energy gap (3.59 eV) implies high kinetic stability .Chemical Reactions Analysis
The compound is part of a series of 1H-pyrrolo[2,3-b]pyridine derivatives that have shown potent activities against FGFR1, 2, and 3 . Compound 4h, for example, exhibited potent FGFR inhibitory activity .Physical And Chemical Properties Analysis
The compound is a solid . The density is 1.4±0.1 g/cm3 . The melting point of a similar compound was found to be 212–214 ℃ .科学的研究の応用
抗菌および抗ウイルス活性
ピロロピラジン骨格を有する化合物(「2-(4-クロロ-1H-ピロロ[2,3-b]ピリジン-3-イル)酢酸」を含む)は、抗菌および抗ウイルス活性を含む幅広い生物活性を示しています .
抗炎症および抗酸化特性
ピロロピラジン誘導体は、抗炎症および抗酸化特性も示しています . これらの特性により、炎症および酸化ストレスが重要な役割を果たす疾患の治療に役立つ可能性があります。
抗腫瘍およびキナーゼ阻害活性
ピロロピラジン誘導体は、抗腫瘍活性およびキナーゼ阻害効果を示しています . たとえば、1H-ピロロ[2,3-b]ピリジン誘導体は、さまざまな種類の腫瘍で重要な役割を果たす線維芽細胞増殖因子受容体(FGFR)の強力な阻害剤であることが判明しています .
4. 高血糖症および関連する疾患の治療「2-(4-クロロ-1H-ピロロ[2,3-b]ピリジン-3-イル)酢酸」に類似した化合物は、血糖値を低下させることが判明しています . これは、高血糖症、1型糖尿病、および肥満に起因する糖尿病など、血漿血糖値の上昇を伴う疾患の予防および治療における潜在的な応用を示唆しています。
5. 細胞遊走および浸潤の阻害in vitro研究では、1H-ピロロ[2,3-b]ピリジン誘導体が癌細胞の遊走および浸潤を阻害できることが示されています . これは、転移性癌の治療における潜在的な応用を示唆しています。
創薬研究
ピロロピラジン構造(「2-(4-クロロ-1H-ピロロ[2,3-b]ピリジン-3-イル)酢酸」を含む)は、創薬研究の魅力的な骨格です . これは、さまざまな疾患を治療するための新しいリードの設計および合成の出発点として使用できます。
作用機序
Target of Action
Similar compounds, such as pexidartinib, are known to inhibit multiple receptor tyrosine kinases, including colony-stimulating factor-1 receptor (csf-1r), c-kit proto-oncogene proteins (c-kit), and fms-like tyrosine kinase-3 (flt-3) .
Mode of Action
Based on the structure and properties of similar compounds, it is likely that it interacts with its targets by binding to the active sites of the enzymes, thereby inhibiting their activity .
Biochemical Pathways
Similar compounds are known to affect pathways related to cell proliferation and survival, potentially leading to downstream effects such as reduced tumor growth .
Result of Action
Similar compounds are known to inhibit cell proliferation and induce apoptosis in certain types of cancer cells .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the activity and stability of similar compounds .
Safety and Hazards
生化学分析
Biochemical Properties
2-(4-Chloro-1H-pyrrolo[2,3-B]pyridin-3-YL)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the primary interactions is with the enzyme cyclooxygenase (COX), where 2-(4-Chloro-1H-pyrrolo[2,3-B]pyridin-3-YL)acetic acid acts as an inhibitor, reducing the production of pro-inflammatory prostaglandins. Additionally, this compound has been shown to bind to the active site of certain kinases, modulating their activity and affecting downstream signaling pathways .
Cellular Effects
The effects of 2-(4-Chloro-1H-pyrrolo[2,3-B]pyridin-3-YL)acetic acid on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been observed to induce apoptosis in cancer cells by activating the caspase cascade and upregulating pro-apoptotic genes such as BAX and P53 . Furthermore, 2-(4-Chloro-1H-pyrrolo[2,3-B]pyridin-3-YL)acetic acid affects cellular metabolism by inhibiting glycolytic enzymes, leading to reduced ATP production and increased oxidative stress .
Molecular Mechanism
At the molecular level, 2-(4-Chloro-1H-pyrrolo[2,3-B]pyridin-3-YL)acetic acid exerts its effects through several mechanisms. It binds to the active sites of enzymes and proteins, forming stable complexes that inhibit their activity. For instance, its interaction with COX involves hydrogen bonding and hydrophobic interactions, which stabilize the inhibitor-enzyme complex and prevent substrate access . Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding affinity to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-Chloro-1H-pyrrolo[2,3-B]pyridin-3-YL)acetic acid change over time. The compound is relatively stable under physiological conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that prolonged exposure to this compound can lead to adaptive cellular responses, such as the upregulation of detoxifying enzymes and stress response proteins . These changes can influence the overall efficacy and safety profile of the compound in experimental settings.
Dosage Effects in Animal Models
The effects of 2-(4-Chloro-1H-pyrrolo[2,3-B]pyridin-3-YL)acetic acid vary with different dosages in animal models. At low doses, the compound exhibits anti-inflammatory and anti-cancer properties without significant toxicity . At higher doses, it can induce adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a slight increase in dosage leads to a disproportionate increase in toxicity, highlighting the importance of careful dose optimization in preclinical studies .
特性
IUPAC Name |
2-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c10-6-1-2-11-9-8(6)5(4-12-9)3-7(13)14/h1-2,4H,3H2,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZJVHSHRINPQTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1Cl)C(=CN2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Tert-butyl 9-benzyl-5-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B1463198.png)
![4-[(Diethylcarbamoyl)oxy]quinoline-2-carboxylic acid](/img/structure/B1463199.png)


![1H-Pyrrolo[2,3-B]pyridine, 6-chloro-1-[tris(1-methylethyl)silyl]-](/img/structure/B1463202.png)



![Potassium [2-(morpholin-4-YL)ethoxy]methyltrifluoroborate](/img/structure/B1463213.png)

![N-[4-({[2-(pyridin-3-yl)ethyl]amino}methyl)phenyl]acetamide](/img/structure/B1463215.png)

